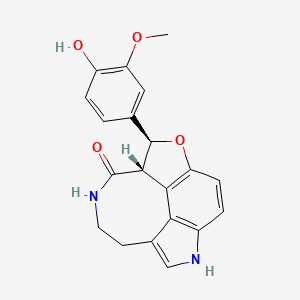

Serotobenine

説明

Contextualizing Indole (B1671886) Alkaloids in Natural Product Chemistry

Indole alkaloids represent a vast and diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. This structural motif is derived from the amino acid tryptophan. With over 4,100 known compounds, indole alkaloids are one of the largest classes of alkaloids and are found across a wide range of organisms, including plants, fungi, and marine creatures. nih.gov Many of these compounds exhibit significant physiological activities, and some have been developed into important medicinal agents.

The biosynthesis of indole alkaloids primarily begins with the amino acid tryptophan. nih.gov In plants, a common pathway involves the decarboxylation of tryptophan to form tryptamine (B22526), which then serves as a precursor for more complex structures. semanticscholar.org Serotonin (B10506), a well-known neurotransmitter, is also an indoleamine derived from tryptophan and plays a role in the biosynthesis of various plant-derived alkaloids. nih.govsemanticscholar.org The structural diversity of indole alkaloids arises from the various ways the indole core is modified and combined with other biosynthetic units, leading to a wide array of complex molecular architectures.

Historical Perspective of Serotobenine Discovery and Initial Characterization

This compound was first isolated from the seeds of the safflower, Carthamus tinctorius L.. The structure of this novel indole derivative was elucidated using modern spectroscopic techniques, primarily ¹H- and ¹³C-NMR spectral data, and confirmed by X-ray crystallography. Alongside this compound, other known compounds such as N-feruloyltryptamine and N-(p-coumaroyl)tryptamine were also isolated and identified from the same source.

The initial characterization of this compound revealed its molecular formula to be C₂₀H₁₈N₂O₄. High-resolution mass spectrometry was instrumental in establishing this formula. The compound was noted for its slight solubility in methanol and its characteristic color reaction with Ehrlich's reagent, indicative of an indole derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₄ |

| Molecular Weight | 350.37 g/mol |

| IUPAC Name | (3S,4S)-3-(4-hydroxy-3-methoxyphenyl)-2-oxa-6,11-diazatetracyclo[7.5.2.0⁴,¹⁵.0¹²,¹⁶]hexadeca-1(15),9,12(16),13-tetraen-5-one |

| Natural Sources | Carthamus tinctorius (Safflower), Rhaphidophora decursiva |

Structural Uniqueness and Chemotaxonomic Significance of this compound

This compound possesses a complex and unique tetracyclic ring system, which sets it apart from many simpler indole alkaloids. Its structure is derived from the coupling of serotonin with a phenylpropanoid unit, followed by intramolecular cyclization. This intricate architecture, featuring a fused indolofuran core, is a key aspect of its chemical novelty. The biosynthesis of such complex serotonin derivatives is a topic of ongoing research and is believed to involve a series of enzymatic reactions that create the distinctive polycyclic framework.

From a chemotaxonomic perspective, the presence of this compound in two distantly related plant families, Asteraceae (Carthamus tinctorius) and Araceae (Rhaphidophora decursiva), is of significant interest. The occurrence of such a structurally complex and biosynthetically advanced alkaloid in disparate plant lineages raises questions about the evolutionary origins of the biosynthetic pathways involved. It may suggest either convergent evolution, where similar biosynthetic capabilities evolved independently in different plant families, or a more ancient and widespread distribution of these pathways than is currently recognized. The co-occurrence of other serotonin derivatives and related phenolic amides in Carthamus tinctorius provides a chemical context for the biogenesis of this compound. nih.gov In Rhaphidophora decursiva, this compound is found alongside other bioactive compounds, including antimalarial agents, though the full alkaloid profile of this species is less characterized. nih.govsemanticscholar.org Further investigation into the alkaloid profiles of these and related species is necessary to fully understand the chemotaxonomic significance of this compound.

Table 2: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

|---|---|---|

| Carthamus tinctorius | Asteraceae | Seeds |

| Rhaphidophora decursiva | Araceae | Not specified |

Structure

2D Structure

3D Structure

特性

分子式 |

C20H18N2O4 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

(3S,4S)-3-(4-hydroxy-3-methoxyphenyl)-2-oxa-6,11-diazatetracyclo[7.5.2.04,15.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-one |

InChI |

InChI=1S/C20H18N2O4/c1-25-15-8-10(2-4-13(15)23)19-18-17-14(26-19)5-3-12-16(17)11(9-22-12)6-7-21-20(18)24/h2-5,8-9,18-19,22-23H,6-7H2,1H3,(H,21,24)/t18-,19+/m0/s1 |

InChIキー |

GEJUXZYANAYHRZ-RBUKOAKNSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@@H]3C4=C(O2)C=CC5=C4C(=CN5)CCNC3=O)O |

正規SMILES |

COC1=C(C=CC(=C1)C2C3C4=C(O2)C=CC5=C4C(=CN5)CCNC3=O)O |

同義語 |

serotobenine |

製品の起源 |

United States |

Isolation, Dereplication, and Structural Elucidation of Serotobenine

Methodologies for the Isolation of Serotobenine from Natural Sources

The isolation of this compound from plant matrices is a multi-step process that relies on the compound's specific physicochemical properties. Researchers employ a series of extraction and purification techniques to separate it from a complex mixture of other plant metabolites.

The initial step in isolating this compound typically involves solvent extraction from dried and powdered plant material. A common method utilizes a 70% aqueous ethanol (B145695) solution to extract a broad range of compounds from the plant matrix. Following extraction, the crude extract is concentrated and subjected to various chromatographic techniques for purification.

A widely used strategy involves absorption chromatography using a non-polar polymeric adsorbent resin, such as Amberlite XAD-2. The column is washed with water, and then the compounds are eluted with solvents of increasing polarity, such as an acetone-water gradient. This step effectively separates the desired compounds from more polar or non-polar impurities.

Further purification is invariably achieved through repeated column chromatography on silica (B1680970) gel. This technique separates compounds based on their differential adsorption to the silica stationary phase and their solubility in the mobile phase. By carefully selecting solvent systems of varying polarities, researchers can isolate this compound from other closely related compounds. The process is often monitored using thin-layer chromatography (TLC), which helps in identifying and combining fractions containing the target compound.

This compound was first discovered and isolated from the meal of safflower seeds (Carthamus tinctorius L.). nih.gov Its discovery was the result of a detailed survey of serotonin (B10506) conjugates present in the seeds. During this investigation, a novel indole (B1671886) derivative, subsequently named this compound, was isolated alongside known compounds such as N-feruloyltryptamine and N-(p-coumaroyl)tryptamine. nih.gov The isolation process from the commercial solvent-extracted cake of the seed involved extraction with 70% aqueous ethanol, followed by purification using Amberlite XAD-2 and repeated silica gel column chromatography.

Following its initial discovery in safflower, this compound has been identified in taxonomically distinct plant species. It has been successfully isolated from the leaves and stems of Rhaphidophora decursiva, a perennial vine belonging to the Araceae family. nih.govresearchgate.nettandfonline.com In this plant, it co-occurs with the structurally related and antimalarially active alkaloid, decursivine. tandfonline.com

Furthermore, this compound has been reported in the genus Ouratea, specifically from the roots of Ouratea turnarea (Ochnaceae family). nih.govjapsonline.comresearchgate.net The presence of this alkaloid in such diverse plant families highlights its unique biosynthetic pathway and potential chemotaxonomic significance.

Phytochemical investigations into the stem bark of Campylospermum zenkeri (Ochnaceae) have also led to the isolation of this compound. researchgate.net Its occurrence has been noted in other species of the Campylospermum genus as well. scispace.comresearchgate.net The repeated identification of this compound and other indole alkaloids in both Ouratea and Campylospermum genera suggests that these compounds may serve as taxonomic markers for the subtribe Ouratinae, indicating a close chemotaxonomic relationship between these genera. scispace.comresearchgate.net

Advanced Spectroscopic Characterization of this compound's Molecular Architecture

The definitive structural elucidation of this compound was accomplished through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods provided detailed insights into the connectivity and spatial arrangement of atoms within the molecule. The molecular formula was established as C₂₀H₁₈N₂O₄ by high-resolution mass spectrometry.

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. For this compound, these analyses revealed the presence of a complex assembly of aromatic and aliphatic protons and carbons, confirming its unique tetracyclic structure. The spectral data, including chemical shifts (δ) and coupling constants (J), allow for the unambiguous assignment of each proton and carbon in the molecule.

Detailed analysis of the ¹H-NMR spectrum shows characteristic signals for the protons on the indole ring, the trisubstituted benzene (B151609) ring, and the dihydrobenzofuran moiety. mdpi.comnih.gov Similarly, the ¹³C-NMR spectrum provides the exact chemical environment for each of the 20 carbon atoms, including the carbonyl carbon of the lactam ring. The data collected from these experiments were crucial in piecing together the molecular architecture of this compound.

The comprehensive NMR data for this compound, as reported from analysis in a pyridine-d₅ solvent, are presented below. tandfonline.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 123.6 | 7.31, d, 2.5 |

| 3 | 113.1 | - |

| 3a | 128.2 | - |

| 4 | 120.2 | 7.01, d, 8.0 |

| 5 | 121.7 | 7.22, t, 8.0 |

| 6 | 113.6 | 6.85, d, 8.0 |

| 7 | 137.9 | - |

| 7a | 130.6 | - |

| 8 | 38.9 | 3.50, m; 4.19, m |

| 9 | 25.5 | 2.92, t, 7.0 |

| 1' | 132.8 | - |

| 2' | 112.1 | 7.40, d, 2.0 |

| 3' | 148.9 | - |

| 4' | 147.9 | - |

| 5' | 116.3 | 6.96, d, 8.0 |

| 6' | 120.3 | 7.14, dd, 8.0, 2.0 |

| 7' | 89.9 | 5.77, d, 9.0 |

| 8' | 52.8 | 4.75, d, 9.0 |

| 9' | 171.1 | - |

| OMe | 56.5 | 3.80, s |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry was a pivotal technique in the initial characterization of this compound. High-resolution mass spectrometry (HRMS) established the molecular formula of the compound as C₂₀H₁₈N₂O₄. researchgate.net This elemental composition was crucial for the subsequent elucidation of its complex structure.

The fragmentation pattern of a molecule in mass spectrometry provides a "fingerprint" that helps to identify its structural components. crystallography.net While specific experimental fragmentation data for this compound is not detailed in the available literature, a theoretical pattern can be proposed based on its known structure—an N-feruloyl amide of a tryptamine (B22526) derivative that has undergone cyclization. The structure contains several bonds that are likely to cleave under electron ionization (EI) or collision-induced dissociation (CID). crystallography.net

The tryptamine moiety is known to undergo characteristic fragmentation. mdpi.com A primary cleavage event is the scission of the Cα-Cβ bond of the ethylamine (B1201723) side chain (β-cleavage), which would lead to the formation of a stable iminium ion. Another common fragmentation for indole alkaloids involves cleavage at the bond alpha to the indole nitrogen. Based on these principles, the following table outlines the proposed major fragments for this compound.

| Proposed Fragment Structure | m/z (Mass-to-Charge Ratio) | Origin of Fragment |

|---|---|---|

| [C₂₀H₁₈N₂O₄]⁺ (Molecular Ion) | 350.13 | Parent Molecule |

| Dihydrobenzofuran-indole iminium ion | Not specified | β-cleavage of the ethylamine bridge within the lactam ring |

| Feruloyl cation [C₁₀H₉O₃]⁺ | 177.05 | Cleavage of the amide bond |

| Tryptamine-derived cation after cyclization | Not specified | Cleavage of the amide bond |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography. researchgate.net This powerful analytical method provides precise information about the spatial arrangement of atoms within a crystalline solid, revealing details of bond lengths, bond angles, and absolute stereochemistry. nih.govrsc.org

The analysis confirmed the complex, fused polycyclic structure of this compound, which consists of indole, dihydrobenzofuran, and an eight-membered lactam ring system. researchgate.net A perspective view of the molecule derived from this analysis illustrates the specific conformation adopted by these rings in the solid state. researchgate.net

While the use of X-ray crystallography for the structural determination of this compound is well-documented, the specific crystallographic data from the original 1985 study, such as the crystal system, space group, and unit cell dimensions, are not available in recently reviewed scientific databases. Therefore, a detailed data table cannot be presented.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Resolution | Data not available |

Circular Dichroism Spectroscopy in Stereochemical Analysis

This compound was originally isolated from its natural source as a racemic mixture, meaning it contained equal amounts of both enantiomers and was therefore optically inactive. However, the subsequent successful total synthesis of the optically active (-)-Serotobenine has opened the door for detailed stereochemical investigation. dempochem.com

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light, which is a property of non-superimposable mirror-image molecules (enantiomers). The resulting CD spectrum can be used to determine the absolute configuration of stereocenters and analyze the conformation of molecules in solution. researchgate.net

For a molecule like (-)-Serotobenine, which contains a chiral 2,3-dihydrobenzofuran (B1216630) moiety, CD spectroscopy would be particularly informative. Studies on related dihydrobenzofuran compounds have established empirical rules that correlate the sign of the Cotton effects (the peaks in a CD spectrum) at specific wavelengths (around 280-300 nm) to the absolute configuration of the chiral centers. researchgate.net For example, a positive Cotton effect in this region often corresponds to a specific helicity or arrangement of the heterocyclic ring, allowing for the unambiguous assignment of its stereochemistry. researchgate.net

Although the synthesis of an optically pure form of this compound makes it an ideal candidate for such analysis, a review of the current scientific literature reveals no published experimental circular dichroism data for either enantiomer of the compound.

Biosynthesis and Chemodiversity of Serotobenine and Analogues

Proposed Biosynthetic Pathways of Serotobenine in Planta

The biosynthesis of this compound, a complex indole (B1671886) alkaloid, is a subject of ongoing scientific investigation. While the complete pathway is yet to be fully elucidated, research has pointed towards a plausible sequence of reactions involving key precursor molecules and enzymatic transformations.

Investigation of Precursor Molecules: N-feruloylserotonin as a Putative Intermediate

The leading hypothesis for this compound biosynthesis centers on N-feruloylserotonin as a crucial intermediate. wikipedia.org This compound is formed from the condensation of two primary metabolites: serotonin (B10506) and ferulic acid. wikipedia.org

The biosynthesis of serotonin in plants begins with the amino acid tryptophan. sigmaaldrich.comnih.gov Tryptophan is first decarboxylated by the enzyme tryptophan decarboxylase (TDC) to form tryptamine (B22526). nih.gov Subsequently, tryptamine is hydroxylated by tryptamine 5-hydroxylase (T5H) to yield serotonin. nih.gov

Parallelly, the phenylpropanoid pathway gives rise to ferulic acid. This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps, including deamination, hydroxylation, and methylation, to produce various hydroxycinnamic acids, including ferulic acid.

The final step in the formation of the putative precursor is the coupling of serotonin and ferulic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT), which transfers the feruloyl group from feruloyl-CoA to the amino group of serotonin, forming N-feruloylserotonin. wikipedia.org

Enzymatic Transformations and Oxidative Systems in this compound Formation

The proposed transformation of N-feruloylserotonin into the complex tetracyclic structure of this compound involves a key oxidative cyclization step. rsc.org It is hypothesized that this is an enzyme-mediated process. While the specific enzymes have not been definitively identified in planta, synthetic organic chemistry provides insights into the feasibility of this transformation.

Inspired by this biosynthetic hypothesis, researchers have successfully synthesized (±)-serotobenine in the laboratory. rsc.orgrsc.org These synthetic strategies often employ an iron-catalyzed intermolecular oxidative radical cross-coupling reaction to construct the characteristic indolofuran core of this compound. rsc.orgrsc.org This biomimetic synthesis supports the proposed pathway where an oxidative enzyme could catalyze a similar radical-mediated cyclization in the plant. The reaction likely proceeds through the formation of a phenol (B47542) radical, leading to the construction of the dihydrobenzofuran ring system. rsc.org

Stereochemical Considerations in Natural Product Biosynthesis: Racemic this compound vs. Optically Active Decursivine

A fascinating aspect of this compound's biosynthesis is its stereochemistry. This compound is typically isolated from natural sources as a racemic mixture, meaning it contains equal amounts of both enantiomers ((+)-serotobenine and (-)-serotobenine). u-shizuoka-ken.ac.jpjst.go.jp This is in stark contrast to its structural analogue, decursivine, which is found in an optically active form. u-shizuoka-ken.ac.jpjst.go.jpresearchgate.net

Decursivine shares the same core tetracyclic framework as this compound but possesses a methylenedioxy group instead of a methoxy (B1213986) and a hydroxyl group on the aromatic ring. u-shizuoka-ken.ac.jp The fact that decursivine is produced as a single enantiomer suggests that its biosynthesis is under strict stereochemical control by enzymes.

The racemization of this compound is a topic of interest, with hypotheses suggesting the involvement of a p-quinonemethide intermediate. jst.go.jp This intermediate could allow for the loss of stereochemical information, leading to the formation of a racemic product. The difference in stereochemistry between this compound and decursivine implies subtle yet significant differences in their biosynthetic pathways or the enzymes involved, despite their structural similarities. u-shizuoka-ken.ac.jpjst.go.jp The total synthesis of optically active (-)-serotobenine has been achieved, providing a basis for further investigation into its stereochemical behavior. u-shizuoka-ken.ac.jppharm.or.jpacs.org

Chemotaxonomic Distribution and Ecological Roles of this compound in Plant Species

This compound has been identified in a limited number of plant species, making it a potentially useful chemotaxonomic marker. Chemotaxonomy is the classification of plants based on their chemical constituents. d-nb.infonih.goveco-supplements.com The presence of specific compounds can indicate evolutionary relationships between different plant groups. nih.goveco-supplements.com

This compound was first isolated from the seeds of the safflower plant, Carthamus tinctorius. u-shizuoka-ken.ac.jpnih.gov It has also been found in other species within the Ochnaceae family, such as Ouratea turnarea and Campylospermum glaucum. d-nb.infonih.goveco-supplements.comresearchgate.net The occurrence of this compound and related indole alkaloids in the subtribe Ouratinae suggests they may serve as taxonomic markers for this group of plants. researchgate.netimpactfactor.org The isolation of this compound from Rhaphidophora decursiva (Araceae), a taxonomically unrelated family, is also noteworthy, although in this case, the structurally related decursivine was the more prominent compound. researchgate.netmanetschlab.com

The ecological roles of this compound in plants are not yet fully understood. However, plant secondary metabolites often play a crucial role in defense against herbivores, pathogens, and environmental stressors. The complex structure of this compound suggests it may have biological activity that contributes to the plant's survival. For instance, some related compounds have shown antimalarial and other pharmacological activities, hinting at a potential defensive function. researchgate.netresearchgate.netmanetschlab.com It is also plausible that this compound acts as an antioxidant or plays a role in other physiological processes within the plant. ebi.ac.uk Further research is needed to elucidate the specific ecological functions of this intriguing natural product.

Synthetic Strategies and Methodologies for Serotobenine

Semisynthesis of Serotobenine Derivatives

Starting with naturally isolated (±)-Serotobenine, chemists have prepared several derivatives to investigate structure-activity relationships, particularly for antiplasmodial properties, as this compound is structurally related to decursivine, which shows moderate activity against Plasmodium falciparum. researchgate.netresearchgate.nettandfonline.com

To better understand its biological potential, two ester derivatives of this compound have been prepared: this compound monopropionate and this compound monopivalate. researchgate.netresearchgate.net These compounds were synthesized from racemic this compound as the starting material. researchgate.net The primary goal of these modifications was to evaluate their antiplasmodial activity. researchgate.netresearchgate.net Testing against the 3D7 strain of P. falciparum showed that the monopivalate derivative was more active than the monopropionate derivative. researchgate.netresearchgate.netnih.gov

| Derivative | Starting Material | Reported IC₅₀ (vs. P. falciparum 3D7) | Reference |

|---|---|---|---|

| This compound Monopropionate | (±)-Serotobenine | 123 μM | researchgate.netresearchgate.net |

| This compound Monopivalate | (±)-Serotobenine | 36.6 μM | researchgate.netresearchgate.net |

In the same effort to create new derivatives for biological screening, this compound cyclohexyl ether was also prepared via semisynthesis from the parent compound, (±)-Serotobenine. researchgate.netresearchgate.nettandfonline.com The synthesis of cyclohexyl ethers can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide, or through alkoxymercuration-demercuration of an alkene. pearson.com For this specific derivative, the phenolic hydroxyl group of this compound was targeted for etherification. researchgate.nettandfonline.comresearchgate.net

Total Synthesis Approaches to this compound

The total synthesis of this compound has been a subject of significant interest, not only due to its complex architecture but also because the natural product is isolated as a racemic mixture, whereas the related compound, decursivine, is optically active. acs.orgu-shizuoka-ken.ac.jp This has spurred efforts to develop enantioselective syntheses to investigate its stereochemical properties. acs.org

A highly successful and elegant strategy for the asymmetric total synthesis of (−)-Serotobenine was developed by Fukuyama's group. acs.orgrsc.org This approach hinges on a rhodium-catalyzed intramolecular C-H insertion reaction to stereoselectively construct the optically active dihydrobenzofuran ring system. acs.orgresearchgate.net

The key steps of this synthesis are:

Indole (B1671886) Synthesis and Rearrangement : The synthesis begins with the construction of a 5-allyloxy-1H-indole intermediate using the Leimgruber−Batcho procedure. acs.org This is followed by a regioselective Claisen rearrangement under thermal conditions to yield the crucial 4-allyl-5-hydroxyindole derivative. u-shizuoka-ken.ac.jpacs.org

Diazoester Formation : The allylindole derivative is converted into a diazoester. u-shizuoka-ken.ac.jpu-shizuoka-ken.ac.jp

Rhodium-Catalyzed C-H Insertion : The diazoester is treated with a rhodium catalyst, such as Rh₂(OAc)₄, which promotes an intramolecular C-H insertion. u-shizuoka-ken.ac.jpu-shizuoka-ken.ac.jppharm.or.jp This key step proceeds with high diastereoselectivity to form the trans-2,3-dihydrobenzofuran core. acs.orgu-shizuoka-ken.ac.jppharm.or.jp

Lactam Ring Formation and Completion : Following the C-H insertion, the eight-membered lactam ring is constructed, and subsequent deprotection steps complete the total synthesis of (−)-Serotobenine. u-shizuoka-ken.ac.jpu-shizuoka-ken.ac.jp

This methodology provided a powerful tool for accessing the optically active form of the molecule and for studying its potential for racemization. acs.org

A more recent asymmetric, divergent total synthesis of both (+)-decursivine and (+)-Serotobenine employs the classic Fischer indole synthesis in a key intramolecular step. nih.gov The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org

In this modern application, the key developments include:

Intramolecular Fischer Indole Synthesis : An aryl hydrazide containing a tethered ketone or aldehyde undergoes an acid-promoted intramolecular cyclization. nih.govacs.org This reaction directly constructs the 3,4-fused tricyclic indole core characteristic of this compound. nih.govacs.org

Dihydrobenzofuran Assembly : This route also utilizes a stereocontrolled rhodium-carbenoid C-H insertion to assemble the dihydrobenzofuran subunit, demonstrating the utility of this reaction in different synthetic strategies. nih.gov

This approach provides a new and effective pathway to the core structure of this compound and related alkaloids. nih.gov

| Key Reaction/Strategy | Reported by | Key Outcome | Reference |

|---|---|---|---|

| Iron-Catalyzed Oxidative Radical Coupling | Unnamed in source | Concise synthesis of (±)-Serotobenine | rsc.org |

| Rh-Catalyzed Intramolecular C-H Insertion | Fukuyama's group | Asymmetric total synthesis of (−)-Serotobenine | acs.orgrsc.org |

| Intramolecular Fischer Indole Synthesis | Unnamed in source | Asymmetric synthesis of (+)-Serotobenine | nih.gov |

| Cascade Witkop Photocyclization | Unnamed in source | Expedient synthesis of (±)-Serotobenine | scdi-montpellier.frscdi-montpellier.fr |

Stereocontrolled Assembly and Asymmetric Synthesis of (+)- and (-)-Serotobenine

The synthesis of specific enantiomers of this compound, a complex indole alkaloid, represents a significant challenge in organic synthesis due to its unique structure featuring an eight-membered lactam fused to an indole core and a dihydrobenzofuran moiety. capes.gov.br Researchers have developed sophisticated strategies to control the stereochemistry at the chiral centers, enabling the synthesis of both (+)- and (-)-serotobenine.

A notable approach to the asymmetric synthesis of (+)-serotobenine involves a divergent strategy that also yields (+)-decursivine. acs.orgnih.govacs.org A key feature of this synthesis is the construction of the critical eight-membered 3,4-fused tricyclic indole ring through an intramolecular Fischer indole synthesis. acs.orgnih.govacs.orgglobalauthorid.com The stereochemistry of the dihydrobenzofuran subunit is established using an asymmetric intramolecular rhodium-carbenoid C-H insertion. acs.orgnih.govacs.org The process can be directed to yield the desired (+)-serotobenine through a BF₃-mediated epimerization at the C15 position, followed by the removal of protecting groups. acs.orgnih.gov The use of specific rhodium catalysts, such as Rh₂(S-PTAD)₄, can favor the formation of the desired enantiomers. acs.org

The total synthesis of (-)-serotobenine has also been successfully achieved, often employing a rhodium-catalyzed intramolecular C-H insertion as a pivotal step to create the optically active dihydrobenzofuran ring with high stereocontrol. organic-chemistry.orgthieme-connect.comacs.org In one strategy, a chiral auxiliary is used to direct the rhodium-mediated cyclization, where the asymmetric induction is more dependent on the auxiliary than the catalyst itself. thieme-connect.com This method allows for the highly diastereoselective and high-yielding formation of a key intermediate, which is then converted to (-)-serotobenine over several steps. organic-chemistry.orgthieme-connect.comnagoya-u.ac.jp The possibility of racemization of the final product was investigated using the optically active synthetic compound, confirming the stability of its chiral form. acs.org

Chemical Derivatization for Structure-Activity Relationship Studies (SAR) in In Vitro Models

To explore the therapeutic potential and understand the structure-activity relationships (SAR) of this compound, researchers have prepared several semi-synthetic derivatives. nih.govresearchgate.nettandfonline.comresearchgate.net These modifications primarily focus on the phenolic hydroxyl group to investigate how changes in this region of the molecule affect its biological activity. nih.govdicames.online

In one study, three new derivatives of (±)-serotobenine were synthesized: This compound monopropionate , This compound monopivalate , and This compound cyclohexyl ether . nih.govtandfonline.comdicames.online The goal was to evaluate their antiplasmodial activity, as the related compound decursivine had shown moderate activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.nettandfonline.com

The in vitro antiplasmodial activity of the monopropionate and monopivalate derivatives was assessed against the 3D7 strain of P. falciparum using a parasite lactate-dehydrogenase (pLDH) assay. nih.govtandfonline.com The results indicated that derivatization could induce or enhance biological activity, as this compound itself had previously been reported as inactive. researchgate.netdicames.online

Detailed Research Findings:

This compound monopivalate exhibited greater antiplasmodial activity than This compound monopropionate . nih.govresearchgate.nettandfonline.com

The IC₅₀ values were reported as 36.6 μM for this compound monopivalate and 123 μM for this compound monopropionate. nih.govtandfonline.comdicames.online

These activities were considered moderate and weak, respectively, especially when compared to the template compound, decursivine (IC₅₀ = 3.37 μM). dicames.online

These findings suggest that the nature of the acyl group attached to the phenolic oxygen of this compound plays a crucial role in its antiplasmodial activity. The bulkier pivaloyl group in this compound monopivalate appears to be more favorable for activity than the propionyl group.

Molecular and Biochemical Investigations of Serotobenine

In Vitro Antiplasmodial Activity Studies of Serotobenine and its Derivatives

The imperative to discover new therapeutic agents against malaria, caused by the protozoan parasite Plasmodium falciparum, has led to the evaluation of a wide array of natural and synthetic compounds. Among these, the indole (B1671886) alkaloid this compound and its structural analogs have been subjects of scientific scrutiny.

Inhibition of Plasmodium falciparum Strains (e.g., D6, W2, 3D7)

Contrary to expectations for structurally related compounds, research indicates that this compound exhibits no antiplasmodial activity against Plasmodium falciparum. researchgate.net Specific investigations targeting various strains of the parasite have not demonstrated any inhibitory effects by this compound.

Comparative Antiplasmodial Potency with Related Compounds (e.g., Decursivine)

In comparative studies, this compound has been evaluated alongside structurally similar compounds, most notably Decursivine. These investigations have highlighted a significant difference in their bioactivity. Decursivine, an indole alkaloid, has demonstrated notable antiplasmodial activity against the D6 and W2 isolates of P. falciparum. researchgate.net In stark contrast, this compound was found to be inactive against the same parasitic strains. researchgate.net

Table 1: Comparative In Vitro Antiplasmodial Activity

| Compound | P. falciparum Strain D6 (IC₅₀ µg/mL) | P. falciparum Strain W2 (IC₅₀ µg/mL) |

|---|---|---|

| Decursivine | 3.93 | 4.41 |

Mechanistic Hypotheses of Antiplasmodial Action

Given the lack of observable in vitro antiplasmodial activity, there are currently no established or proposed mechanistic hypotheses for the antiplasmodial action of this compound. Scientific inquiry into the mechanisms of action is contingent upon the demonstration of bioactivity, which has not been reported for this compound in the context of malaria.

Antimicrobial Efficacy Against Bacterial Strains In Vitro

Comprehensive searches of scientific literature and biomedical databases did not yield any studies investigating the antimicrobial efficacy of this compound against the specified bacterial strains. Therefore, there is no available data to report on its activity, inhibitory effects, or mechanisms of action against these bacteria.

Activity Against Gram-Positive Bacteria: Staphylococcus aureus and S. epidermis

There is no published research available on the in vitro activity of this compound against Staphylococcus aureus or Staphylococcus epidermis.

Inhibition of Proteus mirabilis and Lactobacillus plantarum

There is no published research available on the inhibitory effects of this compound on Proteus mirabilis or Lactobacillus plantarum.

Exploration of Putative Antimicrobial Mechanisms

Should this compound possess antimicrobial properties, its mechanisms of action could be multifaceted, targeting various essential cellular processes in pathogenic microorganisms. A primary investigative approach would be to determine if this compound disrupts the integrity of the microbial cell membrane. This could be assessed through membrane potential assays using fluorescent dyes and by measuring the leakage of intracellular components such as proteins and nucleic acids. mdpi.comresearchgate.net

Another avenue of exploration would be this compound's potential to induce oxidative stress within bacterial cells. This could be quantified by measuring the levels of reactive oxygen species (ROS). mdpi.comresearchgate.net Furthermore, its ability to interfere with crucial metabolic pathways, such as folic acid synthesis, could be investigated. oregonstate.education The inhibition of efflux pumps, which are responsible for bacterial resistance to many antibiotics, would also be a significant finding, potentially indicating a role for this compound as a resistance breaker. mdpi.comresearchgate.net

| Hypothetical Antimicrobial Mechanism | Experimental Assay | Potential Finding |

| Membrane Disruption | Measurement of extracellular protein and dsDNA | Increased levels in treated bacteria |

| Oxidative Stress Induction | Reactive Oxygen Species (ROS) assay | Elevated ROS levels in treated bacteria |

| Efflux Pump Inhibition | Ethidium bromide accumulation assay | Increased intracellular fluorescence |

Theoretical Models of Receptor-Ligand Interactions and Molecular Docking Studies

Given the structural name "this compound," it is plausible that this hypothetical compound would be designed to interact with serotonin (B10506) receptors or the serotonin transporter (SERT). nih.govacnp.org Molecular docking studies would be instrumental in predicting the binding affinity and mode of interaction between this compound and these protein targets. mdpi.comabap.co.in

These computational models would likely predict that this compound binds within the orthosteric binding pocket of serotonin receptors, the same site where the endogenous ligand, serotonin, binds. ebi.ac.uk The interactions could involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues within the binding site. ebi.ac.uk For instance, a positively charged nitrogen atom in the this compound structure might form a crucial salt bridge with a conserved aspartate residue in the receptor. researchgate.net

| Target Protein | Predicted Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| 5-HT2B Receptor | D135, F340, W337 | Salt bridge, Hydrophobic, π-π stacking | -9.5 |

| Serotonin Transporter (SERT) | D98, Y95, I172 | Hydrogen bond, Hydrophobic | -8.8 |

Cellular Target Identification and Pathway Perturbation Analyses

To identify the cellular targets of this compound, a proteomics-based approach could be employed. nih.gov By comparing the protein expression profiles of cells treated with this compound to untreated cells, researchers could identify proteins that are significantly up- or down-regulated. nih.gov This could reveal unexpected targets and off-target effects.

Following target identification, pathway analysis tools like Reactome could be used to understand the broader biological impact of this compound. reactome.org For example, if this compound is found to modulate the expression of proteins involved in cell cycle regulation or apoptosis, these pathways would be flagged for further investigation. reactome.org Such analyses could reveal that this compound perturbs signaling pathways related to cell growth and proliferation, which could have implications for its therapeutic use. nih.gov

| Identified Cellular Target | Experimental Approach | Perturbed Pathway | Potential Cellular Effect |

| Serotonin Receptor 5-HT3 | Proteomic analysis | Cyclic AMP signaling | Altered ion channel function |

| Aldo-keto reductase | Western blotting | Metabolic pathways | Changes in cellular metabolism |

Advanced Research Methodologies Applied to Serotobenine Studies

Omics-Based Approaches for Investigating Biosynthesis and Biological Interactions

While specific multi-omics studies focusing exclusively on Serotobenine are emerging, the strategies for elucidating the biosynthesis and interactions of plant-derived secondary metabolites are well-established and directly applicable. nih.govnih.govrsc.org These approaches integrate various "omics" fields to build a comprehensive picture from the genetic blueprint to the final metabolic output.

Genomics and Transcriptomics: The starting point for understanding this compound's biosynthesis lies within the genome of the source organism, such as Carthamus tinctorius. Genomic analysis helps identify biosynthetic gene clusters (BGCs), which are groups of genes physically located near each other in the genome that collectively encode the enzymatic machinery for a metabolic pathway. nih.gov For related pathways, such as serotonin (B10506) biosynthesis in plants like rice and Arabidopsis, genome-wide analyses have successfully identified the genes for key enzymes like tryptophan decarboxylase (TDC) and tryptamine (B22526) 5-hydroxylase (T5H). mdpi.comnih.gov Transcriptomics, the study of gene expression, provides dynamic information by revealing which genes are activated under specific conditions (e.g., stress or developmental stages). rsc.org By correlating the expression of candidate genes with the production of this compound or its precursors, researchers can pinpoint the specific enzymes involved in its formation. rsc.orgmdpi.com

Metabolomics and Proteomics: Metabolomics provides a snapshot of the small-molecule metabolites present in a biological sample, allowing for the direct detection and quantification of this compound and its pathway intermediates. thermofisher.com When a plant is exposed to a stimulus, differential metabolite profiling can show a corresponding increase or decrease in this compound levels, linking its production to specific physiological responses. thermofisher.com Proteomics, the large-scale study of proteins, complements this by identifying the enzymes (the products of the genes) present at a given time. Integrating these omics datasets is a powerful strategy; for instance, correlating transcriptomics and metabolomics data can robustly link specific genes to the synthesis of specific metabolites, providing strong evidence for their role in the biosynthetic pathway. nih.govrsc.org

The table below summarizes how different omics technologies are applied to study natural product biosynthesis.

| Omics Technology | Application in Biosynthesis Research | Key Findings Enabled |

| Genomics | Identification of Biosynthetic Gene Clusters (BGCs). | Provides the genetic blueprint for the entire pathway. nih.gov |

| Transcriptomics | Analysis of gene expression patterns under different conditions. | Identifies which pathway genes are active and when. rsc.orgmdpi.com |

| Proteomics | Identification and quantification of enzymes present in the cell. | Confirms the presence of the necessary catalytic machinery. nih.gov |

| Metabolomics | Profiling of metabolites, intermediates, and final products. | Directly measures the output of the biosynthetic pathway. thermofisher.com |

| Multi-Omics | Integration of data from two or more omics approaches. | Creates a comprehensive model linking genes to functions and metabolites. nih.govmdpi.com |

High-Throughput Screening for Novel this compound-Related Bioactivities

High-Throughput Screening (HTS) is a critical methodology for discovering new biological functions of compounds like this compound. nih.gov This technology uses automation to rapidly test thousands of chemical substances for a specific biological effect. mdpi.com Natural product libraries, which are a major source of novel drug leads, are frequently subjected to HTS to uncover previously unknown therapeutic activities. nih.govmdpi.com

There are two primary HTS strategies:

Cellular Target-Based HTS (CT-HTS): This approach, also known as a whole-cell assay, tests compounds on living cells to see if they produce a desired outcome, such as inhibiting cancer cell growth or killing bacteria. mdpi.com This method has the advantage of identifying compounds that are active in a complex biological environment.

Molecular Target-Based HTS (MT-HTS): This method uses isolated biological molecules, such as a specific enzyme or receptor, as the target. mdpi.com Researchers screen for compounds that can inhibit or activate this single target. This approach is useful for finding molecules with a specific mechanism of action.

Recent screening efforts have begun to explore the potential of compounds from Carthamus tinctorius L., identifying this compound as a compound of interest for its potential anticancer properties. researcher.life The development of novel synthetic derivatives of this compound would create new chemical libraries that can be put through extensive HTS campaigns to explore a wider range of bioactivities, such as antifungal, antiviral, or anti-inflammatory effects. mdpi.comfrontiersin.orgnih.gov Furthermore, advanced screening platforms like Cell Painting allow for the prediction of a compound's bioactivity across many targets based on morphological changes in cells, streamlining the discovery process and increasing the potential to find novel uses for this compound and its analogues. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis

Computational chemistry and molecular dynamics (MD) simulations are powerful in-silico tools for studying the three-dimensional structure, flexibility, and interactions of molecules like this compound. kallipos.grnih.gov These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone. bioisi.pt

Conformational Analysis: A molecule's biological activity is intrinsically linked to its 3D shape or conformation. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. For the related neurotransmitter serotonin, computational studies using Density Functional Theory (DFT) have identified two primary low-energy "gauche" conformations and a higher-energy "trans" conformation based on the rotation of the ethylamine (B1201723) side chain. nih.gov Similar analyses can be applied to this compound to understand the preferred spatial arrangement of its complex tetracyclic framework.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a virtual window into the dynamic behavior of this compound. chemrxiv.org These simulations can show how the molecule behaves in different environments, such as in a vacuum, in water, or when approaching a biological target. nih.govethz.ch For instance, simulations of serotonin in an aqueous solution revealed that the energy barriers between its different conformations are significantly lowered compared to the gas phase, highlighting the crucial role of the solvent. nih.gov

Molecular Docking: This computational technique predicts how a molecule like this compound might bind to a specific protein target. chemrxiv.org By simulating the interaction between the ligand (this compound) and the receptor's binding cavity, docking can predict the preferred binding orientation and estimate the strength of the interaction. Studies on serotonin have used docking to model its binding to the 5-HT2A receptor, identifying key amino acid residues like Asp155 and Ser159 as critical for the interaction. nih.govchemrxiv.org Such studies are invaluable for hypothesizing the molecular targets of this compound and guiding the design of more potent derivatives.

The table below outlines key computational methods and their applications in studying this compound.

| Computational Method | Primary Application | Information Gained |

| Density Functional Theory (DFT) | Geometry Optimization & Energy Calculation | Predicts the most stable 3D structures (conformers) and their relative energies. nih.gov |

| Molecular Dynamics (MD) | Simulation of Atomic and Molecular Motion | Reveals molecular flexibility, conformational changes over time, and interactions with the environment (e.g., water). nih.govchemrxiv.org |

| Molecular Docking | Prediction of Ligand-Receptor Binding | Identifies potential binding modes and key interactions with biological targets. nih.govchemrxiv.org |

| Free Energy Perturbation | Calculation of Binding Free Energies | Quantifies the stability of the compound-receptor complex. nih.gov |

Development of Analytical Methods for Quantification and Metabolite Profiling of this compound

The accurate detection and measurement of this compound and its metabolites in biological samples are essential for understanding its biosynthesis, pharmacokinetics, and mechanism of action. This relies on the development of sensitive and specific analytical methods, primarily based on chromatography and mass spectrometry. thermofisher.com

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) are fundamental for separating this compound from other compounds in a complex mixture, such as a plant extract or a plasma sample. nih.gov The choice of column and mobile phase is optimized to achieve a clean separation, which is crucial for accurate quantification.

Mass Spectrometry (MS) for Detection and Quantification: Mass spectrometry is the gold standard for analyzing metabolites due to its high sensitivity and selectivity. thermofisher.com When coupled with a separation technique (e.g., LC-MS), it allows for the confident identification and measurement of this compound. news-medical.net

Targeted Metabolite Profiling: This approach is used when the goal is to quantify known compounds. google.com Using methods like multiple reaction monitoring (MRM), the mass spectrometer is set to look specifically for this compound and its expected metabolites, enabling highly accurate quantification, often with the use of an internal standard. google.com

Untargeted Metabolite Profiling: This discovery-oriented approach aims to capture and identify as many metabolites as possible in a sample. nih.gov It is useful for identifying previously unknown metabolites of this compound or for understanding the broader metabolic changes that occur in response to the compound.

Advanced Methods: To enhance sensitivity, especially for low-concentration metabolites, chemical derivatization may be employed. rsc.org This process involves chemically modifying the molecule to improve its ionization efficiency in the mass spectrometer. For example, a method was developed for other drugs that uses a reagent to attach an iodine atom to amino and hydroxyl groups, making the molecules easily detectable with highly sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.org Such innovative strategies could be adapted for the ultra-trace analysis of this compound and its metabolic products.

The following table summarizes the primary analytical techniques used for this compound analysis.

| Analytical Technique | Purpose | Key Advantages |

| HPLC | Separation of this compound from complex mixtures. | Robust, versatile, and provides high-resolution separation. |

| GC-MS | Separation and analysis of volatile derivatives. | High chromatographic efficiency for certain classes of compounds. |

| LC-MS / LC-MS/MS | Identification and quantification of this compound and its metabolites. | High sensitivity, high selectivity, and structural information. thermofisher.comnews-medical.net |

| NMR Spectroscopy | Structural elucidation of novel derivatives or metabolites. | Provides definitive structural information. |

Future Perspectives and Research Directions in Serotobenine Chemistry and Biology

Unraveling Cryptic Biosynthetic Enzymes and Genetic Pathways

A significant gap in our understanding of Serotobenine is its natural biosynthesis. The genetic and enzymatic machinery responsible for its construction from primary metabolites remains elusive. Genomic analyses of various organisms have revealed that many natural products are synthesized by so-called "cryptic" or "orphan" biosynthetic gene clusters (BGCs), which are not expressed under standard laboratory conditions. nih.govmicrobiologyresearch.orgnih.gov Future research must focus on identifying and characterizing the specific BGC that encodes the this compound pathway in producer organisms like Carthamus tinctorius or Campylospermum species.

This endeavor will likely require a multi-omics approach, integrating genomics, transcriptomics, and metabolomics. By sequencing the genomes of producer organisms, researchers can use bioinformatic tools to search for putative BGCs containing genes for enzymes typically involved in indole (B1671886) alkaloid synthesis, such as tryptophan hydroxylases, decarboxylases, oxidases, and transferases. microbiologyresearch.orgsigmaaldrich.comnews-medical.netnih.gov For instance, the biosynthesis of many indole alkaloids begins with the amino acid L-tryptophan, and the rate-limiting steps are often catalyzed by enzymes like tryptophan decarboxylase (TDC) or tryptophan hydroxylase (TPH). news-medical.netnih.gov Identifying homologs of these genes within a cluster containing tailoring enzymes (e.g., P450 monooxygenases, methyltransferases) would provide strong evidence for the this compound BGC.

Once candidate BGCs are identified, their function can be verified through heterologous expression in a model host organism, such as yeast or Streptomyces. microbiologyresearch.orgnih.gov This involves transferring the entire gene cluster into the host and analyzing its metabolic products for the presence of this compound or its intermediates. This approach not only confirms the cluster's function but also opens the door to engineered biosynthesis for producing novel derivatives. Elucidating this pathway will provide fundamental knowledge and enable chemoenzymatic strategies for sustainable production.

Expanding the Chemical Space Through De Novo Design of this compound Analogues

The unique polycyclic structure of this compound makes it an attractive scaffold for medicinal chemistry. Expanding its chemical space through the design and synthesis of novel analogues is a critical future direction for discovering compounds with enhanced potency, selectivity, or entirely new biological activities. The process of creating new molecules from a foundational structure is often referred to as de novo design. acs.orgnih.gov

Early efforts have already demonstrated the feasibility of modifying the this compound core. Semi-synthetic derivatives, such as this compound monopropionate and this compound monopivalate, have been created and evaluated for antiplasmodial activity, establishing a foundation for structure-activity relationship (SAR) studies. researchgate.net Future work should leverage modern synthetic strategies, such as divergent total synthesis and late-stage functionalization, to systematically modify different positions of the this compound molecule. acs.orgresearchgate.net This will generate focused libraries of analogues for biological screening. acs.org

Furthermore, computational and computer-aided drug design (CADD) methodologies will be indispensable. frontiersin.orgmindsunderground.com Techniques like molecular docking and molecular dynamics simulations can be used to model the interactions of virtual this compound analogues with potential protein targets. dntb.gov.uanih.gov By combining these in silico predictions with the power of artificial intelligence and machine learning, researchers can prioritize the synthesis of analogues most likely to exhibit desired biological effects, accelerating the discovery process and reducing costs. frontiersin.orgnih.gov This rational approach to design will be key to transforming this compound from a natural product curiosity into a versatile chemical scaffold.

Exploring Novel Mechanistic Paradigms of Biological Action

While this compound has been reported to possess cytotoxic and antimicrobial properties, the underlying molecular mechanisms remain largely undefined. researchgate.net A crucial area for future investigation is the elucidation of its precise mode of action. Current knowledge is limited, and much work is needed to move beyond preliminary activity reports to a detailed understanding of how this compound interacts with biological systems at a molecular level. researchgate.net

Future research should aim to identify the specific cellular components that this compound binds to. This involves target deconvolution, a process of identifying the molecular target of a bioactive small molecule. mdpi.comnih.gov Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and proteomic analyses of cells treated with this compound can pinpoint its direct binding partners. mdpi.comuni-due.de For example, if this compound inhibits a specific enzyme, ABPP could be used to identify that enzyme from a complex proteome.

Once a target is identified, subsequent studies must validate this interaction and map the downstream consequences. This includes analyzing changes in signaling pathways, gene expression, and metabolic fluxes following treatment. For instance, initial docking studies have suggested potential interactions with proteins like AKT1 and EGFR, which are involved in insulin (B600854) signaling and oxidative stress. Verifying these interactions in cellular models and exploring the resulting pathway modulation would represent a significant step forward. Understanding these mechanistic details is essential for contextualizing this compound's therapeutic potential and for guiding the design of more selective and potent analogues.

Strategic Application in Chemical Probe Development for Biological Systems

A chemical probe is a highly selective small molecule used to study and manipulate a specific protein or pathway within a complex biological system. nih.govwikipedia.org Given its unique structure and bioactivity, this compound is an excellent candidate for development into a chemical probe. nih.govrjeid.com Such probes are invaluable tools in chemical biology for validating new drug targets and dissecting cellular processes. nih.govox.ac.uk

The development of a this compound-based probe requires a molecule with high potency and selectivity for its target, along with a structurally similar but biologically inactive analogue to serve as a negative control. nih.govbiorxiv.org The research outlined in the sections above is a prerequisite for this goal. Mechanistic studies (Section 8.3) are needed to identify a specific, high-affinity target, and the synthetic efforts to create analogues (Section 8.2) will be essential for optimizing potency and selectivity.

Once a potent and selective this compound analogue is developed, it can be functionalized by attaching reporter tags, such as fluorescent dyes or biotin. mdpi.comrsc.org For example, a fluorescently-tagged this compound probe would allow for the direct visualization of its target protein within living cells using microscopy, providing spatial and temporal information about the target's function. An affinity-tagged probe could be used to pull down its protein target along with any associated binding partners, helping to map its interaction network. The creation of a well-characterized this compound chemical probe set would transform this natural product into a powerful tool for exploring fundamental biology. nih.govbiorxiv.org

Q & A

Q. What are the primary methodologies for identifying and characterizing Serotobenine in novel compounds?

To confirm the identity of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC, GC-MS). For new derivatives, elemental analysis and X-ray crystallography are critical to establish purity and structural integrity. Experimental protocols must detail solvent systems, instrumentation parameters, and reproducibility steps to enable independent verification .

Table 1: Key Characterization Techniques

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR | Structural elucidation | Solvent purity, reference standards |

| HPLC | Purity assessment | Column type, flow rate, detection wavelength |

| X-ray | Crystal structure | Temperature, resolution limits |

Q. How can researchers design synthesis protocols for this compound derivatives while minimizing byproducts?

Optimized synthesis requires iterative testing of reaction conditions (temperature, catalyst, solvent polarity) and real-time monitoring (TLC, in-situ spectroscopy). Pilot studies should compare yields under varying stoichiometries and document side reactions. For reproducibility, include step-by-step protocols for purification (e.g., recrystallization solvents, gradient elution in column chromatography) .

Q. What analytical frameworks are recommended for quantifying this compound in biological matrices?

Use validated LC-MS/MS or ELISA assays with calibration curves spanning expected physiological ranges. Include controls for matrix effects (e.g., plasma protein binding) and validate limits of detection/quantification. Cross-validate results with orthogonal methods to address potential interference .

Advanced Research Questions

Q. How do contradictory findings about this compound’s mechanism of action arise, and what strategies resolve them?

Discrepancies often stem from variability in experimental models (e.g., cell lines vs. in vivo systems) or assay conditions (pH, temperature). To resolve conflicts:

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships of this compound?

Use non-parametric models (e.g., Hill equation, logistic regression) to fit data and calculate EC₅₀/IC₅₀ values. Report confidence intervals and employ sensitivity analyses to address outliers. For multi-variable interactions, machine learning algorithms (random forests, neural networks) can identify hidden patterns .

Q. How can researchers ensure ethical rigor in preclinical studies of this compound’s toxicity?

Adhere to ARRIVE guidelines for animal studies: define sample sizes a priori, randomize treatment groups, and blind outcome assessments. For in vitro work, validate cytotoxicity assays (MTT, LDH release) with positive/negative controls and disclose conflicts of interest .

Table 2: Common Pitfalls in Toxicity Studies

| Issue | Mitigation Strategy |

|---|---|

| Off-target effects | Use CRISPR-engineered cell lines to isolate pathways |

| Batch variability | Standardize reagent sources and storage conditions |

| Publication bias | Pre-register studies on platforms like Open Science Framework |

Q. What computational tools are effective for predicting this compound’s binding affinities to non-canonical targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations (GROMACS) can predict interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with databases like ChEMBL to identify structural analogs .

Methodological Guidance

Q. How should researchers address irreproducible results in this compound’s pharmacokinetic studies?

Q. What systematic review strategies are robust for synthesizing fragmented data on this compound?

Follow Cochrane Handbook protocols:

- Define PICOS (Population, Intervention, Comparison, Outcome, Study design) criteria.

- Search multiple databases (PubMed, Embase, Scopus) with Boolean operators.

- Assess study quality via ROBINS-I or GRADE frameworks to weight evidence .

Data Interpretation & Reporting

Q. How can researchers contextualize this compound’s efficacy in light of conflicting clinical trial data?

Apply causal inference models (e.g., counterfactual analysis) to distinguish correlation from causation. Use forest plots to visualize effect size heterogeneity and subgroup analyses to identify moderators (e.g., patient genetics, comorbidities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。